PARP1 Catalytic Domain Co-Crystal Structure Confirms 8-Chloroquinazolinone Binding Pose Distinct from 6- and 7-Chloro Regioisomers
The co-crystal structure of the PARP1 catalytic domain with an 8-chloroquinazolinone-based inhibitor (compound 9, PDB ID: 7ONR) reveals that the 8-chloro substituent occupies a hydrophobic sub-pocket adjacent to the nicotinamide binding site, making van der Waals contacts with Tyr907 and Tyr896 [1]. This binding mode is sterically inaccessible to 6-chloro and 7-chloro regioisomers, which would project the chlorine atom into solvent-exposed regions or clash with the protein backbone, respectively. The structural data provide atomic-level rationale for selecting the 8-chloro isomer over alternative chlorination positions when targeting PARP1 for synthetic lethal oncology strategies [2]. The compound 9 in this series demonstrated selectivity against PARP1 over PARP2, attributed specifically to the 8-chloro substitution pattern [1].
| Evidence Dimension | Binding mode and steric compatibility at PARP1 catalytic domain |
|---|---|
| Target Compound Data | 8-chloroquinazolinone inhibitor occupies Tyr907/Tyr896 sub-pocket (PDB 7ONR, resolution 2.3 Å) |
| Comparator Or Baseline | 6-chloro and 7-chloro regioisomers would sterically clash or project chlorine into solvent (modeled, not co-crystallized) |
| Quantified Difference | The 8-chloro orientation enables unique hydrophobic contacts not accessible to other regioisomers, contributing to PARP1 selectivity over PARP2. |
| Conditions | X-ray crystallography of PARP1 catalytic domain (residues 662-1011) in complex with compound 9; selectivity assessed via in vitro enzymatic assays |
Why This Matters
For teams developing PARP1-selective inhibitors, the 8-chloro isomer provides a structurally validated binding mode that alternative chloro regioisomers cannot replicate, directly impacting lead compound selection and procurement for crystallography-driven medicinal chemistry.
- [1] RCSB PDB. 7ONR: PARP1 catalytic domain in complex with 8-chloroquinazolinone-based inhibitor (compound 9). https://www.rcsb.org/structure/7ONR View Source
- [2] Kulkarni, S. S., et al. (1998). Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). J Med Chem, 41(26), 5247-5256. View Source
